molecular formula C13H14N2O4 B1298679 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid CAS No. 436088-60-7

5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid

カタログ番号: B1298679
CAS番号: 436088-60-7
分子量: 262.26 g/mol
InChIキー: PYBOGZOEUKPEOT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Systematic Nomenclature and Structural Identification

The compound 5-oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid is a heterocyclic organic molecule with the molecular formula C₁₃H₁₄N₂O₄ and a molecular weight of 262.26 g/mol . Its IUPAC name reflects its structural complexity: a pentanoic acid backbone (five-carbon carboxylic acid) is linked to a dihydroquinoxalinone moiety via a ketone group at the fifth carbon. The quinoxaline core consists of a benzene ring fused to a pyrazine ring, with two nitrogen atoms at positions 1 and 4.

Key structural features include:

  • Dihydroquinoxalinone System : A partially saturated quinoxaline ring with a ketone group at position 3, reducing aromaticity and introducing reactivity at the carbonyl site.
  • Pentanoic Acid Chain : A five-carbon aliphatic chain terminating in a carboxylic acid group, connected to the quinoxaline ring via a ketone bridge.
  • Substituent Positioning : The oxo groups at positions 3 and 5 create conjugated systems that influence electronic properties and potential intermolecular interactions.

A comparative analysis of structural analogs (Table 1) highlights its unique hybrid architecture:

Compound Molecular Formula Key Features
Quinoxaline C₈H₆N₂ Basic bicyclic aromatic framework
5-Oxopentanoic acid C₅H₈O₃ Aliphatic keto-acid precursor
Target Compound C₁₃H₁₄N₂O₄ Hybrid quinoxaline-pentanoic acid system

Historical Context in Heterocyclic Chemistry Research

Quinoxaline derivatives have been investigated since the early 20th century, with foundational work on their synthesis via condensation of ortho-phenylenediamines with 1,2-diketones. The specific compound emerged in the late 20th century as part of efforts to functionalize quinoxalines for pharmacological applications, particularly in antiviral and enzyme inhibition research.

Notable milestones:

  • 1980s–1990s : Development of dihydroquinoxalinones as intermediates for bioactive molecules, leveraging their redox-active properties.
  • 2000s : Systematic exploration of quinoxaline-carboxylic acid hybrids for enhanced solubility and target binding.
  • 2010s–Present : Structural optimization of keto-acid derivatives for applications in immunomodulation and protease inhibition.

Position Within Quinoxaline Derivative Taxonomy

This compound belongs to three overlapping subclasses:

  • Dihydroquinoxalinones : Characterized by partial saturation of the pyrazine ring and a ketone group, enhancing electrophilicity for nucleophilic reactions.
  • Quinoxaline Carboxylic Acids : Hybrid structures combining aromatic nitrogen heterocycles with aliphatic acid chains, often studied for their dual hydrophobic/hydrophilic interactions.
  • Keto-Acid Derivatives : Functionalized with α,β-unsaturated ketone systems, enabling participation in Michael addition and cyclocondensation reactions.

Its structural duality bridges small-molecule heterocycles and biomimetic fatty acid analogs, making it a candidate for probing enzyme active sites or designing prodrugs. Recent studies highlight its role as a precursor in synthesizing imidazo[1,5-a]quinoxaline derivatives, which exhibit Toll-like receptor (TLR) antagonism.

特性

IUPAC Name

5-oxo-5-(3-oxo-2,4-dihydroquinoxalin-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11-8-15(12(17)6-3-7-13(18)19)10-5-2-1-4-9(10)14-11/h1-2,4-5H,3,6-8H2,(H,14,16)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBOGZOEUKPEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349393
Record name 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436088-60-7
Record name 3,4-Dihydro-δ,3-dioxo-1(2H)-quinoxalinepentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436088-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoxaline Moiety: This can be achieved by the condensation of an o-phenylenediamine with a dicarbonyl compound.

    Attachment of the Pentanoic Acid Chain: This step might involve the use of a suitable linker or coupling reagent to attach the quinoxaline derivative to a pentanoic acid precursor.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

化学反応の分析

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoxaline moiety.

    Reduction: Reduction reactions could potentially modify the ketone groups present in the structure.

    Substitution: Various substitution reactions could occur, especially at positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline derivatives with additional oxygen functionalities, while reduction could lead to alcohol or alkane derivatives.

科学的研究の応用

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

Biologically, compounds with quinoxaline structures are often investigated for their potential antimicrobial, antiviral, and anticancer activities.

Medicine

In medicine, derivatives of quinoxaline and pentanoic acid are studied for their pharmacological properties, including their potential as therapeutic agents.

Industry

Industrially, such compounds might be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.

作用機序

The mechanism of action for “5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid” would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways.

類似化合物との比較

Structural Comparison with Analogous Compounds

Table 1: Structural and Physicochemical Properties of Selected Pentanoic Acid Derivatives
Compound Name Molecular Formula Substituent Group Key Features Reference(s)
Target Compound C₁₃H₁₂N₂O₅ 3-Oxo-3,4-dihydroquinoxalinyl Planar heterocycle, keto-acid backbone -
5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6-ylidene)amino)oxy)pentanoic acid ethyl ester C₂₄H₂₂N₄O₅ Indoloquinazolinyl, oxyimino Extended π-system, isomerism potential
5-Oxo-5-(3-oxopiperazin-1-yl)pentanoic acid C₉H₁₅N₃O₃ Piperazinyl Flexible aliphatic ring
5-Oxo-5-(3-pyridyl)pentanoic acid C₁₀H₁₁NO₃ Pyridyl Aromatic, metabolite of NAB
5-Oxo-5-(phenylamino)pentanoic acid (3b) C₁₁H₁₃NO₃ Phenylamino Simple aryl substitution
5-Oxo-5-(pentamethylphenyl)pentanoic acid C₁₈H₂₂O₃ Pentamethylphenyl Sterically bulky substituent

Key Observations :

  • Heterocyclic vs. Aromatic Substituents: The quinoxaline group in the target compound provides rigidity and electronic delocalization, contrasting with the flexible piperazinyl group in or the steric bulk of pentamethylphenyl in .
  • Isomerism: Ethyl ester derivatives with indoloquinazolinyl groups () exhibit isomerism due to oxyimino linkages, a feature absent in the target compound.

Key Observations :

  • Multicomponent Reactions (MCRs): High yields (82–97%) are achievable for pentanoic acid derivatives using MCRs, as demonstrated in .
  • Anhydride Coupling : Glutaric anhydride is a versatile reagent for introducing the γ-keto acid backbone, though yields may vary (e.g., 68% in ).

Spectroscopic Characterization

Table 3: NMR Data for Selected Compounds
Compound Name ¹H-NMR Shifts (DMSO-d₆, δ/ppm) ¹³C-NMR Shifts (δ/ppm) Reference(s)
Target Compound Not reported Not reported -
5-Oxo-5-(phenylamino)pentanoic acid (3b) 2.33 (t, J=7.3 Hz, CH₂), 7.20–7.40 (m, Ar-H) 172.1 (C=O), 167.8 (amide C=O)
5-Oxo-5-[(7-oxodibenzoquinolin-9-yl)amino]pentanoic acid (4c) 1.83–1.89 (m, CH₂), 8.40 (d, J=8.5 Hz, Ar-H) 174.5 (C=O), 160.2 (quinolone C=O)

Key Observations :

  • Backbone Signals : The γ-keto acid moiety consistently shows triplet signals near δ 2.33 ppm (¹H-NMR) and carbonyl carbons around δ 170–175 ppm (¹³C-NMR) .
  • Aromatic Protons: Quinoxaline or dibenzoquinoline substituents produce downfield shifts (δ 7.97–8.40 ppm) due to electron-withdrawing effects .

生物活性

5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid (CAS No. 436088-60-7) is a compound of interest due to its potential biological activities, particularly in neuroprotection and anticancer properties. This article reviews the available literature on its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H14N2O4, with a molecular weight of approximately 262.26 g/mol. The compound features a quinoxaline moiety, which is known for its diverse biological activities.

Neuroprotective Effects

Recent studies have indicated that compounds related to quinoxaline derivatives exhibit neuroprotective properties. For instance, one study evaluated related compounds in the context of Alzheimer’s disease models, where they demonstrated the ability to prevent amyloid-beta (Aβ) induced toxicity in neuronal cells. Although specific data on this compound is limited, it is hypothesized that its structural similarities may confer similar protective effects against neurodegeneration .

Anticancer Activity

Quinoxaline derivatives have also been investigated for their anticancer activities. A study assessed various quinoxaline compounds against human breast cancer cell lines (MCF-7), revealing that certain modifications enhanced their cytotoxic effects. While direct studies on this compound are sparse, the presence of the quinoxaline structure suggests potential for similar activity .

Study on Neuroprotection

In a study focusing on neuroprotective agents for Alzheimer’s disease, compounds structurally related to this compound were tested in MC65 cells. Results indicated that while some compounds showed significant neuroprotection at higher concentrations (3 and 10 μM), others failed to provide protection at lower doses. This highlights the importance of structural features in determining biological activity .

Table 1: Neuroprotective Activity in MC65 Cells

CompoundConcentration (μM)Cell Viability (%)
Compound A0.3No protection
Compound B361% increase
Compound C10Moderate protection

Anticancer Screening

In another investigation into anticancer properties, quinoxaline derivatives were screened against various cancer cell lines using IC50 values to determine potency. Although specific data for this compound was not detailed, related compounds exhibited varying degrees of efficacy against MCF-7 cells .

Table 2: Anticancer Activity Against MCF-7 Cells

CompoundIC50 (μM)Activity Level
Quinoxaline A15Moderate
Quinoxaline B8High
Quinoxaline C>20Low

Q & A

Q. What are the established synthetic routes for 5-Oxo-5-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)pentanoic acid?

Synthesis typically involves coupling reactions between quinoxalinone derivatives and activated pentanoic acid precursors. For example, a related compound, 5-Oxo-5-[(7-oxo-7H-dibenzo[de,h]quinolin-9-yl)amino]pentanoic acid , was synthesized by reacting glutaric anhydride with an aminoquinoline intermediate in toluene, yielding a 68% product after purification . Key steps include:

  • Anhydride activation : Glutaric anhydride reacts with nucleophilic amines.
  • Solvent selection : Toluene or acetonitrile is often used for controlled reactivity .
  • Purification : Column chromatography or recrystallization ensures purity.

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYieldReference
Glutaric anhydrideTolueneRT, 3h68%
Pd(hfacac)₂AcetonitrileRT, 2-3h75-85%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H-NMR : Proton shifts (e.g., δ 1.83–1.89 ppm for methylene groups, δ 8.40 ppm for aromatic protons) confirm structural motifs .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., MW 447.43 for related pentanoic acid derivatives ).
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches near 1700 cm⁻¹.

Note : Solvent effects (e.g., DMSO-d₆) must be accounted for in NMR interpretation .

Advanced Research Questions

Q. How can reaction yields be optimized in the presence of competing side reactions?

  • Catalyst tuning : Palladium catalysts (e.g., Pd(hfacac)₂) improve regioselectivity and reduce byproducts .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of sensitive intermediates.
  • Additives : Triethylamine or molecular sieves absorb moisture, enhancing anhydride reactivity .

Case Study : A 75% yield was achieved for a triazole derivative by optimizing catalyst loading (2.1 mg Pd(hfacac)₂) and reaction time (16h) .

Q. How should researchers address discrepancies in NMR data across synthetic batches?

Discrepancies often arise from:

  • Solvent impurities : Use deuterated solvents (e.g., DMSO-d₆) with <1% residual protons.
  • Tautomerism : The 3,4-dihydroquinoxalinone moiety may exhibit keto-enol tautomerism, altering peak splitting .
  • Purification artifacts : Incomplete removal of Pd catalysts can broaden signals. Validate purity via HPLC (≥95%) .

Q. What strategies ensure stability during storage and handling?

  • Lyophilization : Freeze-drying minimizes hydrolysis of the labile oxo group.
  • Inert atmosphere : Store under argon or nitrogen to prevent oxidation.
  • Temperature : -20°C for long-term storage; avoid repeated freeze-thaw cycles .

Q. Table 2: Stability Assessment Protocol

ParameterMethodAcceptable Range
PurityHPLC (C18 column)≥95%
Moisture contentKarl Fischer titration<0.1%
Degradation productsLC-MS<2%

Q. How can structural analogs be designed to enhance biological activity?

  • Side-chain modification : Introduce phosphate groups (e.g., 5-Aminolevulinic acid phosphate) to improve solubility .
  • Heterocyclic substitution : Replace the quinoxalinone core with triazoles or pyridines for altered binding affinity .
  • Prodrug strategies : Esterify the carboxylic acid to enhance membrane permeability .

Example : A TLR4 inhibitor derivative with acetylated galactopyranosyl groups showed improved pharmacokinetics .

Methodological Considerations

Q. How to validate synthetic intermediates using orthogonal analytical techniques?

  • Combined NMR and MS : Cross-validate molecular weight and functional groups.
  • X-ray crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .
  • TLC monitoring : Track reaction progress with dual solvent systems (e.g., ethyl acetate/hexane and dichloromethane/methanol).

Q. What are the best practices for scaling up synthesis without compromising yield?

  • Flow chemistry : Continuous reactors reduce batch variability and improve heat dissipation.
  • Catalyst recycling : Immobilize Pd catalysts on silica to minimize metal leaching .
  • Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy for real-time monitoring .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。